N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide
Description
N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an oxolane ring, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-12(2)23-17(19-11)18-10-13-5-3-6-14(9-13)20-16(21)15-7-4-8-22-15/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJJQNMINZJVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC(=CC=C2)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Aminomethylation: The thiazole ring is then aminomethylated using formaldehyde and a primary amine.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol with an appropriate leaving group.
Coupling Reaction: The final step involves coupling the aminomethylated thiazole with the oxolane ring and a carboxamide group under suitable conditions, such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, while the aminomethyl and oxolane groups can enhance binding affinity and specificity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxamide
- N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-carboxylate
- N-[3-[[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl]phenyl]oxolane-2-sulfonamide
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
